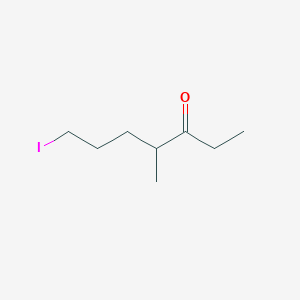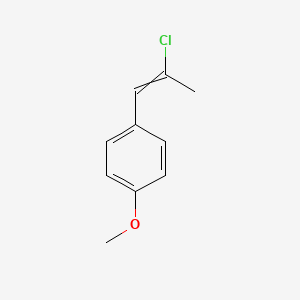
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, which is further substituted with ethyl and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 2-ethylphenol and 4-hydroxy-2-ethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxophenyl 2-ethylphenyl phenylphosphonate.
Reduction: Formation of 2-ethyl-4-hydroxyphenyl 2-ethylphenyl phosphine oxide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to competitive inhibition. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylphenyl phenylphosphonate
- 4-Hydroxyphenyl phenylphosphonate
- 2-Ethyl-4-hydroxyphenyl phenylphosphonate
Uniqueness
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is unique due to the presence of both ethyl and hydroxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
112824-26-7 |
|---|---|
Molekularformel |
C22H23O4P |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
3-ethyl-4-[(2-ethylphenoxy)-phenylphosphoryl]oxyphenol |
InChI |
InChI=1S/C22H23O4P/c1-3-17-10-8-9-13-21(17)25-27(24,20-11-6-5-7-12-20)26-22-15-14-19(23)16-18(22)4-2/h5-16,23H,3-4H2,1-2H3 |
InChI-Schlüssel |
OYGZFFJKYGQGJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC3=C(C=C(C=C3)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)

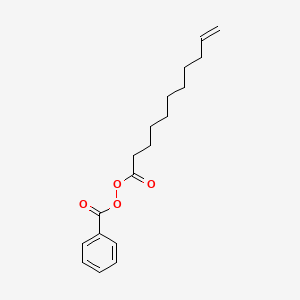


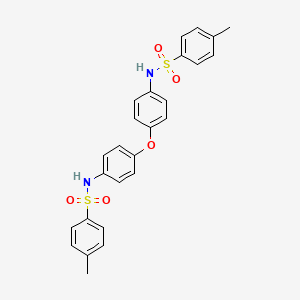
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
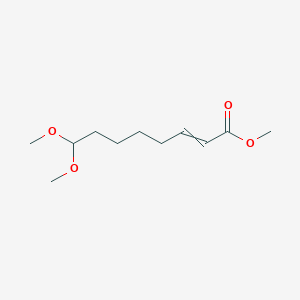
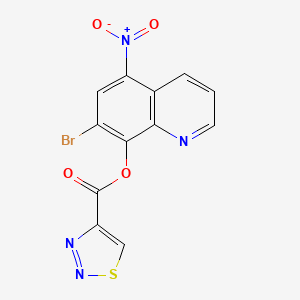

![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
